molecular formula C17H22BrN3O3 B15221197 Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, 2-(3-bromophenyl)hexahydro-3-oxo-, 1,1-dimethylethyl ester

Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, 2-(3-bromophenyl)hexahydro-3-oxo-, 1,1-dimethylethyl ester

Cat. No.: B15221197
M. Wt: 396.3 g/mol
InChI Key: OMEWKGMNAFZOBX-UHFFFAOYSA-N
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Description

Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, 2-(3-bromophenyl)hexahydro-3-oxo-, 1,1-dimethylethyl ester is a complex organic compound that belongs to the class of imidazo[1,5-a]pyrazines. These compounds are known for their diverse biological activities and are often used as scaffolds in drug development and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazo[1,5-a]pyrazine derivatives typically involves multi-component reactions (MCRs) that are efficient and atom-economical. One common method involves the reaction between an aryl aldehyde and 2-aminopyrazine, followed by cycloaddition with tert-butyl isocyanide . The reaction is often catalyzed by iodine in ethanol solvent, providing high yields and purity .

Industrial Production Methods

Industrial production methods for imidazo[1,5-a]pyrazine derivatives often involve similar multi-component reactions but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of these processes .

Chemical Reactions Analysis

Types of Reactions

Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, 2-(3-bromophenyl)hexahydro-3-oxo-, 1,1-dimethylethyl ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, 2-(3-bromophenyl)hexahydro-3-oxo-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets and pathways. These compounds often act as enzyme inhibitors by binding to the active sites of enzymes, thereby blocking their activity . The exact molecular targets and pathways can vary depending on the specific biological context .

Properties

Molecular Formula

C17H22BrN3O3

Molecular Weight

396.3 g/mol

IUPAC Name

tert-butyl 2-(3-bromophenyl)-3-oxo-5,6,8,8a-tetrahydro-1H-imidazo[1,5-a]pyrazine-7-carboxylate

InChI

InChI=1S/C17H22BrN3O3/c1-17(2,3)24-16(23)19-7-8-20-14(10-19)11-21(15(20)22)13-6-4-5-12(18)9-13/h4-6,9,14H,7-8,10-11H2,1-3H3

InChI Key

OMEWKGMNAFZOBX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2C(C1)CN(C2=O)C3=CC(=CC=C3)Br

Origin of Product

United States

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